2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
2-(4-(N,N-Dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a sulfamoyl-substituted benzamido group at the 2-position of a 4,5-dimethylthiophene-3-carboxamide core. Key structural features include:
- Thiophene ring: The 4,5-dimethyl substitution likely influences steric and electronic properties, modulating receptor interactions.
- Carboxamide group: Polar functionality at the 3-position may contribute to hydrogen bonding or solubility.
Properties
IUPAC Name |
2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-5-11-23(12-6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h7-10H,5-6,11-12H2,1-4H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDQEQKOMUKAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the benzamido and dipropylsulfamoyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or benzamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.
Scientific Research Applications
2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thiophene Derivatives with Antioxidant Activity
Compound 92a (2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide)
- Structural Differences: Substituent at 2-position: Cyanoacetamido group vs. sulfamoyl-benzamido in the target compound. Polarity: Cyano and carboxamide groups in 92a enhance polarity compared to the dipropylsulfamoyl-benzamido group, which introduces bulkier, lipophilic propyl chains.
- Activity :
- Exhibited 56.9% nitric oxide scavenging and strong DPPH radical inhibition at 100 μM ().
- Polar groups (carboxamide, nitrile) were critical for antioxidant efficacy, suggesting that the target compound’s sulfamoyl group—a moderate polar moiety—might offer distinct radical scavenging or redox modulation properties.
Table 1: Antioxidant Activity of Thiophene Analogs
Sulfone-Embedded Triazole-Thiones ()
- Structural Context :
- Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl groups linked to triazole-thione cores.
- Comparison : The target compound’s sulfamoyl group shares sulfone-like electronic properties but lacks the triazole-thione heterocycle.
- Activity :
Impact of Substituents on Pharmacokinetics
- Lipophilicity: The N,N-dipropylsulfamoyl group in the target compound increases lipophilicity compared to cyanoacetamido (Compound 92a) or unsubstituted sulfonamides. This may enhance blood-brain barrier penetration or prolong half-life.
- Solubility :
- The carboxamide group in both compounds improves aqueous solubility, but the bulkier dipropyl chains in the target compound may reduce it relative to 92a.
Biological Activity
The compound 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene carboxamide that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 396.461 g/mol. The structure includes a thiophene ring, which is known for its aromatic properties and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated activity against various cancer cell lines. A notable study reported that specific thiophene derivatives showed IC50 values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
The mechanism of action appears to involve disruption of microtubule dynamics, similar to the known anticancer drug Combretastatin A-4 (CA-4). The thiophene ring enhances binding interactions within the tubulin-colchicine-binding pocket, leading to effective inhibition of cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thiophene carboxamide have shown promising antimicrobial activities. A study highlighted that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with activity indices reaching up to 86.9% compared to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Activity Index (%) |
|---|---|---|
| 7b | Staphylococcus aureus | 83.3 |
| 7b | Escherichia coli | 64.0 |
| 7b | Pseudomonas aeruginosa | 86.9 |
Mechanistic Insights
The biological activity of This compound may be attributed to its ability to interact with critical cellular targets such as tubulin and bacterial cell membranes. The presence of the dipropylsulfamoyl group enhances solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.
Case Studies
- Hep3B Cell Line Study : A detailed investigation into the effects of thiophene carboxamide derivatives on Hep3B cells revealed that these compounds not only inhibited cell proliferation but also induced morphological changes indicative of apoptosis .
- Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives maintained significant antibacterial activity even in the presence of resistant strains, suggesting their potential utility in treating infections caused by multidrug-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
